molecular formula C10H14N2O3S B14820018 N-(5-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide

Cat. No.: B14820018
M. Wt: 242.30 g/mol
InChI Key: ZVJSIOCXPHWDKO-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. This compound is of interest due to its potential biological activities and its unique structural features, which include a cyclopropoxy group and a methanesulfonamide moiety attached to a pyridine ring.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-7-9(15-8-3-4-8)5-6-10(11-7)12-16(2,13)14/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

ZVJSIOCXPHWDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.

    Attachment of the Methanesulfonamide Moiety: The methanesulfonamide group can be attached through a sulfonation reaction using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(5-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(5-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-(5-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the cyclopropoxy group and the methanesulfonamide moiety may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

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